molecular formula C18H15ClN2O2 B2385558 2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-54-7

2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2385558
CAS RN: 898418-54-7
M. Wt: 326.78
InChI Key: ROJOUGPOFFLSNR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its therapeutic potential in various diseases. It belongs to the class of pyrroloquinoline derivatives and has been shown to exhibit potent inhibitory activity against the enzyme Bruton's tyrosine kinase (BTK).

Scientific Research Applications

Antibacterial Activity

Compounds similar to "2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" have been studied for their antibacterial properties. For example, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized and evaluated for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The study found that certain compounds exhibited effective antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Largani et al., 2017).

Coordination Chemistry

Research on the coordination chemistry of related compounds has explored their versatility in providing different environments for metal centers. This has implications for the design of new materials and catalysts. For instance, the coordination behavior of related ligands towards zinc and mercury has been investigated, demonstrating the ligands' ability to adopt diverse coordination modes (Ardizzoia et al., 2010).

Synthesis of Heterocyclic Compounds

The synthesis of novel carboxamide derivatives of 2-quinolones, which share a core structure with the compound of interest, has been explored for their potential antimicrobial and antitubercular activities. This line of research contributes to the development of new therapeutic agents (Kumar et al., 2014).

Fluorescent Probes for DNA Detection

Aminated derivatives of benzimidazo[1,2-a]quinolines, which are structurally related to the compound , have been synthesized and studied as potential fluorescent probes for DNA detection. This application is significant for biochemical research and diagnostic purposes (Perin et al., 2011).

Sustainable Synthesis of Heterocycles

Studies have also focused on the sustainable synthesis of quinolines and pyrimidines using environmentally benign methods. This research is important for the development of green chemistry practices (Mastalir et al., 2016).

properties

IUPAC Name

2-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJOUGPOFFLSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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